molecular formula C8H6F4N2O B1466952 N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea CAS No. 1000588-77-1

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Cat. No.: B1466952
CAS No.: 1000588-77-1
M. Wt: 222.14 g/mol
InChI Key: QLDISJBNQHJOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C8H6F4N2O and its molecular weight is 222.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDISJBNQHJOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Water (2.5 mL) is added slowly to a mixture of 4-fluoro-3-(trifluoromethyl)aniline (500 mg, 2.79 mmol) in glacial acetic acid (1.5 mL). A solution of sodium cyanate (200 mg, 3.07 mmol) in water (2.5 mL) is added slowly, and the mixture is stirred at room temperature for 4 h. The mixture is extracted twice with dichloromethane, and the combined organic layers are concentrated under reduced pressure. Yield: 588 mg; ESI mass spectrum [M+H]+=223; Retention time HPLC: 0.87 min (Z018_S04).
Name
sodium cyanate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2500 mg (13.957 mmol) of 4-fluoro-3-(trifluoromethyl)aniline were dissolved in 15 ml of 1 N hydrochloric acid, and 1132 mg (13.957 mmol) of potassium cyanate were added. The suspension was stirred at room temperature overnight and then diluted with ethyl acetate such that a clear two-phase solution was formed. The organic phase was separated off and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried and the solvent was removed on a rotary evaporator, and the crude product was then chromatographed on silica gel (mobile phase: dichloromethane/methanol 80:1, then 10:1). This gave 2180 mg (70% of theory) of the title compound.
Quantity
2500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
1132 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, as part of TLK-19705, interact with CCR2 and what are the downstream effects?

A1: The provided research paper focuses on the in vivo effects of TLK-19705, which incorporates this compound in its structure. The study demonstrates that TLK-19705 acts as a CCR2 antagonist []. This means it binds to the CCR2 receptor, likely preventing the binding of its natural ligand, CCL2. By blocking this interaction, TLK-19705 disrupts the CCL2/CCR2 signaling pathway. This pathway plays a crucial role in inflammatory responses, and its inhibition by TLK-19705 leads to a reduction in inflammation. The study specifically shows that TLK-19705 treatment ameliorates albuminuria in diabetic mice and reduces atherosclerotic lesions in a mouse model of atherosclerosis []. These findings suggest that blocking the CCL2/CCR2 pathway with antagonists like TLK-19705 could have therapeutic benefits in inflammatory diseases.

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